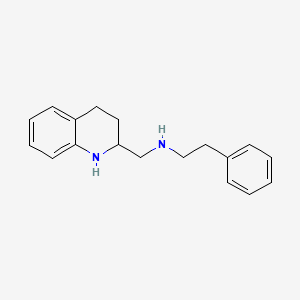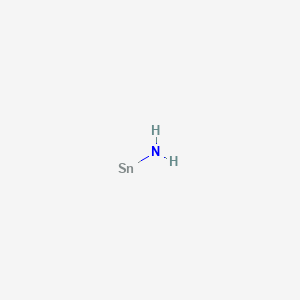
Aminostannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannanamine is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is characterized by the presence of a tin (Sn) atom bonded to an amine group, making it a member of the organotin compounds. These compounds are known for their versatility in chemical reactions and their utility in different industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stannanamine can be synthesized through several methods. One common approach involves the reaction of an organotin halide with an amine. For example, the reaction of tributyltin chloride with an amine under controlled conditions can yield stannanamine. The reaction typically requires a solvent such as toluene and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of stannanamine may involve large-scale reactions using similar principles as laboratory synthesis but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Stannanamine undergoes various chemical reactions, including:
Oxidation: Stannanamine can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: Stannanamine can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields organotin oxides, while substitution reactions can produce a variety of organotin derivatives .
Aplicaciones Científicas De Investigación
Stannanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Stannanamine derivatives are studied for their potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing into the use of stannanamine compounds in drug development, particularly for their potential anticancer properties.
Industry: Stannanamine is used in the production of polymers and as a stabilizer in PVC
Mecanismo De Acción
The mechanism of action of stannanamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function. The exact pathways involved depend on the specific stannanamine derivative and its target .
Comparación Con Compuestos Similares
Similar Compounds
- Tributyltin chloride
- Triphenyltin hydroxide
- Dibutyltin dichloride
Comparison
Stannanamine is unique among organotin compounds due to its specific structure and reactivity. Compared to tributyltin chloride, stannanamine may exhibit different reactivity patterns in substitution reactions. Similarly, its biological activity can differ significantly from that of triphenyltin hydroxide and dibutyltin dichloride, making it a compound of interest for specialized applications .
Stannanamine’s versatility and unique properties make it a valuable compound in various fields of research and industry
Propiedades
Fórmula molecular |
H2NSn |
|---|---|
Peso molecular |
134.73 g/mol |
InChI |
InChI=1S/H2N.Sn/h1H2;/q-1;+1 |
Clave InChI |
STFSECMHVCFKFX-UHFFFAOYSA-N |
SMILES canónico |
N[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





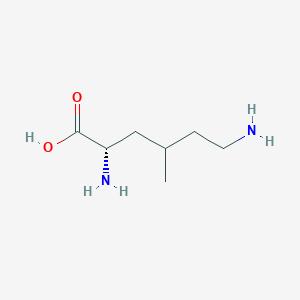
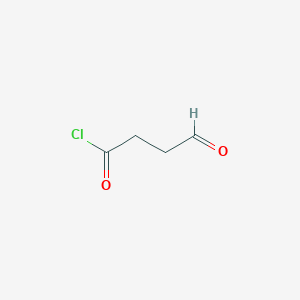
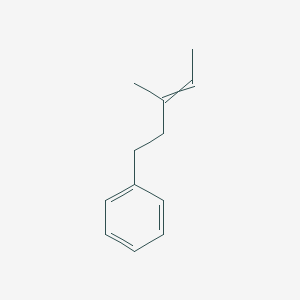


![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
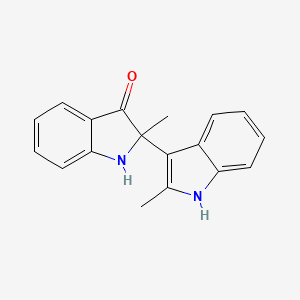
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
